![molecular formula C16H15BrN2O B14031889 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is a complex organic compound that features a bromophenyl group attached to a benzimidazole ring, which is further connected to a propanol moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzimidazole ring to a more saturated form.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the propanol group can influence its solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: Similar in structure but contains a thiazole ring instead of a benzimidazole ring.
1-(Benzofuran-6-yl)propan-2-amine: Contains a benzofuran ring and an amine group instead of a benzimidazole and hydroxyl group.
Uniqueness
2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol is unique due to its combination of a bromophenyl group with a benzimidazole ring and a propanol moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C16H15BrN2O |
|---|---|
Molekulargewicht |
331.21 g/mol |
IUPAC-Name |
2-[1-(3-bromophenyl)benzimidazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C16H15BrN2O/c1-16(2,20)11-6-7-15-14(8-11)18-10-19(15)13-5-3-4-12(17)9-13/h3-10,20H,1-2H3 |
InChI-Schlüssel |
BFZPQUAFFBAVMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC(=CC=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


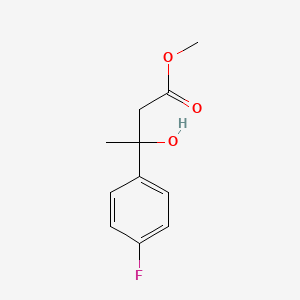
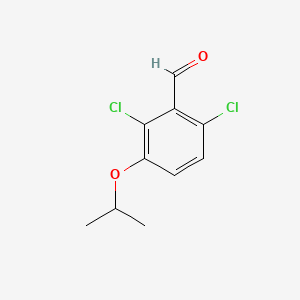
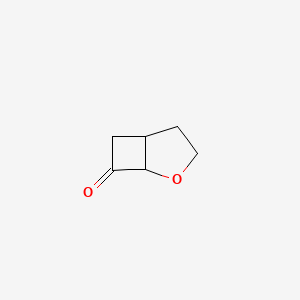
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)

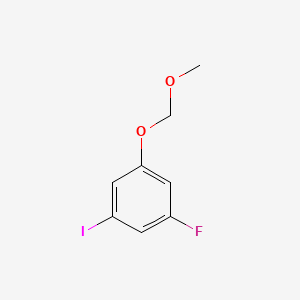
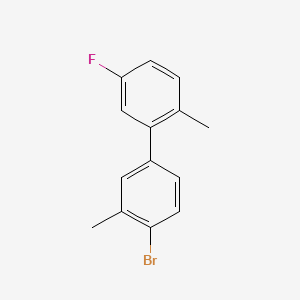
![6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B14031879.png)
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![6-Nitro-2H-benzo[b][1,4]oxazine-3(4H)-thione](/img/structure/B14031894.png)
![(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)
